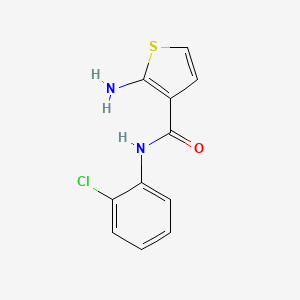
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
Overview
Description
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes a chlorinated and fluorinated phenyl ring, a piperidine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorinated and fluorinated phenyl ring: This step often involves halogenation reactions using reagents like chlorine and fluorine sources.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the oxazole core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification processes: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or fluorine sources under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Biology: The compound may be used in biological assays to study its effects on cellular processes.
Industry: It could be used as an intermediate in the synthesis of more complex molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the piperidine moiety.
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-piperidinyl)-1,2-oxazole-4-carboxamide: Similar structure but different substitution on the piperidine ring.
Uniqueness
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O2/c1-3-9-24-10-7-13(8-11-24)22-19(25)16-12(2)26-23-18(16)17-14(20)5-4-6-15(17)21/h4-6,13H,3,7-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQAUYYGTYFNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4670133.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4670144.png)

![1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine](/img/structure/B4670159.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4670160.png)
![5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid](/img/structure/B4670174.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4670182.png)
![4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4670189.png)
![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B4670195.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4670203.png)
![1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4670213.png)

![N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4670222.png)
![3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B4670227.png)
